Compound Description: Lapatinib, commercially known as Tykerb, is a dual tyrosine kinase inhibitor with a high affinity for epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [, ]. This selectivity makes it particularly effective in treating HER2-positive breast cancer, particularly in cases of advanced or metastatic disease [, , ]. Lapatinib works by disrupting the signaling pathways of these receptors, effectively halting tumor cell growth and proliferation [].
Relevance: While structurally distinct from the target compound, Lapatinib is grouped within the broader class of tyrosine kinase inhibitors. This class shares a common functional target – tyrosine kinases, a type of enzyme that plays a crucial role in regulating cell growth and proliferation. Dysregulation of these kinases is often implicated in various cancers [, , ]. Furthermore, both Lapatinib and the target compound contain a methylsulfonyl (CH3SO2-) group, a common pharmacophore in medicinal chemistry known to impart various biological properties [, , , , ].
Compound Description: Nilotinib is a potent tyrosine kinase inhibitor that exhibits high selectivity for the BCR-ABL fusion protein []. This protein, resulting from a specific chromosomal translocation, is the hallmark of chronic myeloid leukemia (CML) and plays a critical role in the uncontrolled proliferation of white blood cells characteristic of this disease [, ]. Nilotinib is clinically used to treat CML, showcasing significant therapeutic efficacy, particularly in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib [].
Relevance: Similar to Lapatinib, Nilotinib belongs to the tyrosine kinase inhibitor class, which links it functionally to N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide. Both compounds target this enzyme family, albeit with different specificities [, ].
Compound Description: Imatinib mesylate, commercially recognized as Gleevec, is a groundbreaking tyrosine kinase inhibitor primarily prescribed for chronic myeloid leukemia (CML) [, ]. Its mode of action revolves around selectively inhibiting the BCR-ABL tyrosine kinase, a fusion protein arising from a chromosomal translocation and a central driver in CML progression [, ]. The clinical efficacy of imatinib mesylate has revolutionized CML treatment, transforming it from a largely fatal illness to a manageable chronic condition [, ].
Relevance: As a member of the tyrosine kinase inhibitor family, Imatinib Mesylate shares a functional connection with the target compound N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide. Both compounds exert their effects by modulating the activity of tyrosine kinases, highlighting a common therapeutic target despite structural differences [, ].
Venetoclax
Compound Description: Venetoclax, marketed under the brand name Venclexta, is a highly selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein []. Bcl-2 plays a crucial role in regulating apoptosis, often overexpressed in various cancers, allowing malignant cells to evade programmed cell death []. Venetoclax's ability to specifically target and inhibit Bcl-2 makes it a valuable therapeutic agent in treating certain blood cancers, particularly chronic lymphocytic leukemia (CLL) [].
Relevance: Although Venetoclax and the target compound N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide target distinct protein families (Bcl-2 vs. tyrosine kinases), their shared presence in cancer research highlights a potential research link. The papers featuring these compounds might explore a common theme of targeted cancer therapies or investigate the potential for combination therapies targeting multiple pathways [].
Relevance: This compound shares a benzamide moiety (C6H5CONH-) with the target compound N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide []. This structural similarity might suggest that these compounds were discussed together in the context of benzamide derivatives or a broader exploration of chemical space around this functional group [].
Compound Description: MSPPP belongs to the chalcone family, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties [, , ]. The research on MSPPP focuses on its potential as a laser dye material, highlighting its unique photophysical properties [, , ].
Relevance: The key link between MSPPP and the target compound N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide lies in the presence of the methylsulfonyl (CH3SO2-) group in both structures [, , ]. This pharmacophore is commonly incorporated into drug design due to its ability to influence a molecule's polarity, solubility, and interactions with biological targets [, , ]. The papers might be exploring the effects of this group on various molecular properties and potential biological applications [, , ].
Compound Description: This compound exhibits potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms []. HDACs are a class of enzymes that play a crucial role in regulating gene expression by modifying histone proteins, and their dysregulation is linked to various diseases, including cancer [].
Relevance: Although structurally distinct from the target compound, its inclusion alongside N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide suggests a shared research context. This could involve exploring novel therapeutic targets, potentially for cancer treatment, or investigating the development of small-molecule inhibitors for specific protein families [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.